- Preparation of novel indole derivatives as cytoplasmic fatty acid binding protein FABP-4 inhibitors, World Intellectual Property Organization, , ,
Cas no 95658-81-4 (3-Hydroxy-5-methylbenzonitrile)

95658-81-4 structure
Produktname:3-Hydroxy-5-methylbenzonitrile
3-Hydroxy-5-methylbenzonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-Hydroxy-5-methylbenzonitrile
- 3-Cyano-5-methylphenol
- Benzonitrile, 3-hydroxy-5-methyl-
- 3-Hydroxy-5-methyl-benzonitrile
- 3-CYANO-5-HYDROXYTOLUENE
- OATUMQZBLZQKBX-UHFFFAOYSA-N
- MB25636
- CM10560
- AS06386
- ST24022908
- Z5409
- 3-Hydroxy-5-methylbenzonitrile (ACI)
-
- MDL: MFCD16999137
- Inchi: 1S/C8H7NO/c1-6-2-7(5-9)4-8(10)3-6/h2-4,10H,1H3
- InChI-Schlüssel: OATUMQZBLZQKBX-UHFFFAOYSA-N
- Lächelt: N#CC1C=C(C)C=C(O)C=1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 0
- Komplexität: 158
- Topologische Polaroberfläche: 44
Experimentelle Eigenschaften
- Dichte: 1.17±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 103.5-104.5 ºC
- Siedepunkt: 282.2±28.0 ºC (760 Torr),
- Flammpunkt: 124.4±24.0 ºC,
- Löslichkeit: Leicht löslich (1 g/l) (25°C),
3-Hydroxy-5-methylbenzonitrile Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Lagerzustand:Inert atmosphere,Room Temperature
3-Hydroxy-5-methylbenzonitrile Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110764-100mg |
3-Hydroxy-5-methylbenzonitrile |
95658-81-4 | 98% | 100mg |
¥263.00 | 2024-04-24 | |
Ambeed | A117413-250mg |
3-Hydroxy-5-methylbenzonitrile |
95658-81-4 | 95% | 250mg |
$45.0 | 2025-02-25 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0084-10G |
3-hydroxy-5-methylbenzonitrile |
95658-81-4 | 95% | 10g |
¥ 7,722.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSL0084-250MG |
3-hydroxy-5-methylbenzonitrile |
95658-81-4 | 95% | 250MG |
¥ 303.00 | 2023-04-12 | |
abcr | AB438953-1 g |
3-Hydroxy-5-methylbenzonitrile, 95%; . |
95658-81-4 | 95% | 1g |
€388.80 | 2023-07-18 | |
Chemenu | CM130152-10g |
3-hydroxy-5-methylbenzonitrile |
95658-81-4 | 95% | 10g |
$1296 | 2024-07-18 | |
TRC | H948763-50mg |
3-hydroxy-5-methylbenzonitrile |
95658-81-4 | 50mg |
$ 160.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VB013-200mg |
3-Hydroxy-5-methylbenzonitrile |
95658-81-4 | 95+% | 200mg |
567.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | Y0982649-10g |
3-Hydroxy-5-methylbenzonitrile |
95658-81-4 | 95% | 10g |
$1300 | 2024-08-02 | |
Chemenu | CM130152-10g |
3-hydroxy-5-methylbenzonitrile |
95658-81-4 | 95% | 10g |
$982 | 2021-06-17 |
3-Hydroxy-5-methylbenzonitrile Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Boron trichloride Catalysts: Tetrabutylammonium iodide Solvents: Dichloromethane ; -78 °C; 30 min, rt
1.2 Reagents: Water ; 20 min, cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Water ; 20 min, cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide , Boron trichloride Solvents: Dichloromethane ; -78 °C; -78 °C → rt; 20 min, rt; rt → 0 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Referenz
- Preparation of aryloxy pyrazole derivatives as reverse transcriptase inhibitors for treating HIV, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ; 0 °C; 2 h, rt
Referenz
- Preparation of arenesulfonamide compound containing aryloxy moiety as β2-adrenergic receptor antagonist, Japan, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Catalysts: Nickel bromide , (T-4)-[3-Ethyl-5-[1-(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene-κN)ethyl]-2,4-dime… Solvents: Acetonitrile ; 15 min, rt
1.2 Reagents: Diisopropylethylamine , Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ; 24 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Diisopropylethylamine , Water Catalysts: [2,2′-Bipyridine]-6,6′-diamine Solvents: Dimethylformamide ; 24 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Synthesis of Phenols: Organophotoredox/Nickel Dual Catalytic Hydroxylation of Aryl Halides with WaterAngewandte Chemie, 2018, 57(7), 1968-1972,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide , Boron trichloride Solvents: Dichloromethane ; rt; rt → -78 °C; -78 °C; -78 °C; overnight, -78 °C → rt
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Water ; cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referenz
- Preparation of pyrimidindiones as HIV reverse transcriptase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Pyridine Catalysts: Copper(II) triflate Solvents: 1-Butanol , 2-Methyltetrahydrofuran , Dimethylacetamide ; 20 min, rt → 120 °C
Referenz
- Sequential Ir/Cu-Mediated Method for the Meta-Selective C-H Radiofluorination of (Hetero)ArenesJournal of the American Chemical Society, 2021, 143(18), 6915-6921,
3-Hydroxy-5-methylbenzonitrile Raw materials
- 3-Cyano-5-methylphenylboronic acid pinacol ester
- 3-Methoxy-5-methylbenzonitrile
- 3-Hydroxy-5-methylbenzamide
- 3-Bromo-5-methylbenzonitrile
3-Hydroxy-5-methylbenzonitrile Preparation Products
3-Hydroxy-5-methylbenzonitrile Verwandte Literatur
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
2. Book reviews
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
Related Articles
-
Synthese und Eigenschaften von 2,3,4,6-Tetra-O-Benzyl-D-glucopyranose: Eine Schlüsselverbindung in d……Jun 17, 2025
-
Levofloxacin-Hydrochlorid: Ein wichtiger Wirkstoff in der chemischen Biopharmazie Levofloxacin-Hydro……Jun 17, 2025
-
Afatinib Dimaleat - Eine innovative Therapieoption in der Onkologie Die Behandlung von nicht-kleinze……Jun 17, 2025
-
Synthese und Anwendungsmöglichkeiten von 4-Fluorobenzonitril in der chemischen Biopharmazie 4-Fluoro……Jun 17, 2025
-
Beeinflussung der Bioverfügbarkeit von Arzneistoffen durch 4-Brompyridinhydrochlorid - Eine chemisch……Jun 17, 2025
95658-81-4 (3-Hydroxy-5-methylbenzonitrile) Verwandte Produkte
- 767-00-0(4-Hydroxybenzonitrile)
- 17345-61-8(3,4-Dihydroxybenzonitrile)
- 79370-78-8(5-Hydroxyisophthalonitrile)
- 873-62-1(M-cyanophenol)
- 1261749-15-8(3'-(Trifluoromethoxy)-3-(trifluoromethyl)biphenyl-4-ethylamine)
- 1806449-44-4(2-(2-Chloropropanoyl)-5-methoxymandelic acid)
- 1171791-19-7(N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide)
- 2102883-09-8(2-(4-methylphenyl)ethene-1-sulfonyl fluoride)
- 899963-35-0(N-5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl-2-methylpropanamide)
- 2228922-47-0(1-(methoxymethyl)-4-(2-methylbut-3-yn-2-yl)benzene)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95658-81-4)3-Hydroxy-5-methylbenzonitrile

Reinheit:99%/99%
Menge:5g/25g
Preis ($):321.0/1131.0